1-chlorospiro[2.3]hexane-1-carboxylicacid
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Overview
Description
1-Chlorospiro[2.3]hexane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H9ClO2 and a molecular weight of 160.6 g/mol . This compound is characterized by its spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with a chlorine atom and a carboxylic acid group attached to the spiro carbon. The compound is known for its high purity and is used in various advanced research and development applications .
Preparation Methods
The synthesis of 1-chlorospiro[2.3]hexane-1-carboxylic acid involves several steps. One common method includes the reaction of a suitable precursor with chlorine under controlled conditions to introduce the chlorine atom into the spirocyclic structure. The carboxylic acid group is then introduced through further chemical reactions, such as oxidation or hydrolysis . Industrial production methods may involve the use of specialized equipment and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chlorospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups
Properties
IUPAC Name |
2-chlorospiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNOTVGMTLCPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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